4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid
Description
This compound is a triazine-based sulfonyl fluoride derivative complexed with ethanesulfonic acid (1:1 ratio). Its structure features a 4,6-diamino-2,2-dimethyl-1,3,5-triazine core linked via a phenoxypropylcarbamoyl group to a 2-methylbenzenesulfonyl fluoride moiety. The ethanesulfonic acid counterion enhances solubility and stability. Notably, it belongs to a class of antifolate agents with demonstrated antitumor activity, particularly against colon adenocarcinomas and ovarian tumors in preclinical models . Its molecular weight is 610.6 g/mol, with a polar surface area of 185 Ų and eight rotatable bonds, suggesting moderate bioavailability .
Properties
CAS No. |
25313-06-8 |
|---|---|
Molecular Formula |
C24H33ClFN7O7S2 |
Molecular Weight |
650.1 g/mol |
IUPAC Name |
4-[3-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C22H27ClFN7O4S.C2H6O3S/c1-13-11-14(5-8-18(13)36(24,33)34)28-21(32)27-9-4-10-35-17-7-6-15(12-16(17)23)31-20(26)29-19(25)30-22(31,2)3;1-2-6(3,4)5/h5-8,11-12H,4,9-10H2,1-3H3,(H2,27,28,32)(H4,25,26,29,30);2H2,1H3,(H,3,4,5) |
InChI Key |
BXXPJERGGYGDPP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1=C(C=CC(=C1)NC(=O)NCCCOC2=C(C=C(C=C2)N3C(=NC(=NC3(C)C)N)N)Cl)S(=O)(=O)F |
Origin of Product |
United States |
Biological Activity
The compound 4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid is a complex organic molecule with significant potential in biological applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazine ring , which is known for its biological activity, particularly in anticancer research. The presence of multiple functional groups such as sulfonyl fluoride and chloro moieties enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Chemical Formula | C27H30ClFN6O7S2 |
| Molecular Weight | 669.1 g/mol |
| CAS Number | 30885-71-3 |
| IUPAC Name | 4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid |
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of the triazine scaffold exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has shown activity against colon cancer cell lines such as DLD-1 and HT-29 , where it induced apoptosis through specific signaling pathways .
- Mechanism of Action : The mechanism involves the inhibition of key enzymes involved in cell proliferation. Notably, compounds with the triazine core have been linked to the inhibition of phosphatidylinositol 3-kinases (PI3K) and other crucial targets that regulate cancer cell growth and survival .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. It has been suggested that its sulfonyl fluoride group can form covalent bonds with nucleophilic residues in target enzymes, potentially leading to the inhibition of their activity. This property is critical for compounds designed to disrupt metabolic pathways in cancer cells.
Study on Triazine Derivatives
A study conducted on a series of triazine derivatives demonstrated significant cytotoxicity against a range of cancer types including breast (MCF-7), prostate (LNCaP), and lung (A549) cancers. The results indicated that compounds with multiple alkylating substituents exhibited enhanced anticancer activity .
Mechanistic Insights
In vitro studies have shown that specific triazine derivatives can induce cell cycle arrest at the G2/M phase and promote apoptosis through the activation of p53-dependent pathways. This suggests that the compound could be further developed as a chemotherapeutic agent targeting resistant cancer types .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of key physicochemical parameters is provided below:
Key Observations :
- Linker Length: The propyl/butyl chain length impacts molecular flexibility and target binding. NSC 127755 (butyl linker) showed superior activity in colon adenocarcinoma models, possibly due to enhanced membrane penetration .
- Substituents : The 2-methylbenzenesulfonyl group in the target compound may reduce metabolic degradation compared to chlorinated analogs .
Pharmacological Activity
Mechanistic Insights :
- The target compound and NSC 127755 act as folate antagonists, inhibiting dihydrofolate reductase (DHFR). However, NSC 127755’s butyl linker may enhance intracellular retention, explaining its higher potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
